4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
This compound is a benzamide derivative featuring a 1,3-thiazol-2-yl core substituted with a 7-ethoxy-1-benzofuran moiety at the 4-position and a 4-chlorobenzamide group at the N-position. Its molecular formula is C₂₀H₁₅ClN₂O₃S (molecular weight: 398.86 g/mol). The ethoxy group on the benzofuran ring and the chloro substituent on the benzamide are critical for its physicochemical and biological properties .
Properties
IUPAC Name |
4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3S/c1-2-25-16-5-3-4-13-10-17(26-18(13)16)15-11-27-20(22-15)23-19(24)12-6-8-14(21)9-7-12/h3-11H,2H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWALJANSBSAAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The benzamide core is then introduced via an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Oxidation
Oxidation reactions can modify functional groups or introduce new ones. For example:
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Hydroxylation : Benzofuran’s aromatic rings may undergo hydroxylation under acidic conditions using oxidizing agents like potassium permanganate .
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Sulfur oxidation : The thiazole ring’s sulfur atom could be oxidized to form sulfoxides or sulfones, altering the compound’s electronic properties .
Reduction
Reduction reactions target specific functional groups:
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Amide reduction : The benzamide moiety may be reduced to form amines using reagents like lithium aluminum hydride (LiAlH₄) .
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Thiazole ring modification : Reduction could lead to saturated thiazolidine derivatives, altering the compound’s planarity and bioactivity .
Substitution Reactions
The compound’s aromatic rings and heterocyclic positions are susceptible to nucleophilic or electrophilic substitution:
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Electrophilic substitution : The benzofuran’s ethoxy group (electron-donating) may direct electrophiles to specific positions, enabling functionalization .
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Nucleophilic aromatic substitution : The chloro substituent on the benzamide could undergo displacement by amines or other nucleophiles under basic conditions .
Chemical Stability and Reactivity
The compound’s stability depends on its functional groups:
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Benzamide moiety : Resistant to hydrolysis under mild conditions but may react with strong acids/bases to form imides or hydrolyze to carboxylic acids.
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Thiazole ring : Generally stable but reactive toward nucleophiles at the sulfur position .
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Benzofuran core : Prone to electrophilic attack due to its electron-rich aromatic system .
Comparative Analysis of Reaction Conditions
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. Research indicates that derivatives of thiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study showed that thiazole derivatives, similar to 4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide, demonstrated potent growth inhibition in human-derived breast and colon cancer cell lines. The mechanism is believed to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases .
Antiviral Properties
The compound's structural features suggest potential antiviral activity. Thiazole derivatives have been reported to inhibit viral replication by interfering with viral enzymes or host cell pathways. A study on related compounds indicated that modifications in the thiazole moiety can enhance antiviral efficacy against viruses such as dengue and Zika . This opens avenues for further exploration of 4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide in antiviral drug development.
Agricultural Applications
Pesticidal Activity
The compound's thiazole structure is known for its pesticidal properties. Research has demonstrated that thiazole derivatives can act as effective fungicides and insecticides. In field trials, compounds similar to 4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide showed significant efficacy against common agricultural pests and fungal pathogens, reducing crop losses significantly .
Herbicide Potential
Additionally, there is growing interest in the herbicidal applications of thiazole derivatives. Studies indicate that these compounds can inhibit specific enzymes involved in plant growth, thus serving as selective herbicides. The development of such herbicides could lead to more sustainable agricultural practices by targeting weeds without harming crops .
Environmental Science
Pollution Remediation
The compound’s unique chemical structure suggests potential applications in environmental remediation. Thiazoles have been studied for their ability to degrade pollutants in soil and water systems. Laboratory experiments have shown that derivatives can effectively break down organic contaminants through advanced oxidation processes . This application is particularly relevant in addressing issues related to pesticide runoff and industrial waste.
Bioaccumulation Studies
Research into the bioaccumulation of thiazole compounds has also been conducted to assess their environmental impact. Monitoring studies have indicated that while some derivatives may persist in certain ecosystems, their degradation products are often less toxic than the parent compounds, suggesting a pathway for safe environmental management .
Case Studies
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
Key Insights :
Variations in the Thiazole Ring Substituents
Key Insights :
- Benzofuran-substituted thiazoles (e.g., 7-ethoxybenzofuran) exhibit unique electronic profiles due to oxygen heteroatoms, enhancing interactions with polar receptors .
Biological Activity
4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and as a VEGFR-2 inhibitor. This article will explore the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
The compound has the following chemical structure and properties:
- Molecular Formula : C18H17ClN2O3S
- Molecular Weight : 364.85 g/mol
- IUPAC Name : 4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Synthesis
The synthesis of 4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions including:
- Formation of Benzofuran Derivative : Starting from 7-ethoxybenzofuran.
- Thiazole Ring Formation : Using appropriate thiazole precursors.
- Chlorination and Amide Bond Formation : Introducing the chloro group and forming the amide linkage.
Anticancer Activity
Research indicates that compounds similar to 4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide exhibit significant anticancer properties:
- Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines including HCC1806 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. For instance, a related benzofuran-based chalcone demonstrated an IC50 value of 5.93 μmol/L against HCC1806 cells, indicating strong anticancer potential .
- Mechanism of Action : The mechanism of action includes induction of apoptosis in cancer cells and inhibition of key signaling pathways such as the VEGFR pathway. A study highlighted that compounds with similar structures effectively inhibited VEGFR-2 kinase activity, with a notable inhibitory rate at varying concentrations .
Antiviral Activity
Some derivatives have also been evaluated for antiviral properties, particularly against viral infections like tuberculosis. Compounds with similar thiazole and benzofuran moieties have shown promising activity against Mycobacterium tuberculosis .
Study on Chalcone Derivatives
A study conducted on novel benzofuran substituted chalcone derivatives identified strong anticancer activities across several cell lines. The research indicated that these compounds could serve as effective VEGFR inhibitors with significant implications for cancer therapy .
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of 4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide to various targets such as VEGFR-2. These studies revealed that the compound binds effectively to the active site of the target protein, supporting its potential as a therapeutic agent .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN2O3S |
| Molecular Weight | 364.85 g/mol |
| Anticancer Activity (IC50) | 5.93 μmol/L (HCC1806) |
| VEGFR Inhibition Rate | 38% at 100 μM |
Q & A
Q. What advanced analytical methods can differentiate polymorphic forms of this compound?
- Methodology : Use DSC and PXRD to identify polymorphs. Raman spectroscopy can distinguish conformational isomers (e.g., amide rotamers). Correlate polymorph stability with dissolution rates using intrinsic dissolution testing .
Tables for Key Data
Q. Table 1: Comparative Enzyme Inhibition Profiles
| Enzyme Target | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|
| PFOR | 2.4 ± 0.3 | Spectrophotometric | |
| Acps-pptase | 8.7 ± 1.1 | Radiolabeled substrate |
Q. Table 2: Fluorescence Properties in Solvents
| Solvent | λ_ex (nm) | λ_em (nm) | Quantum Yield |
|---|---|---|---|
| Methanol | 320 | 450 | 0.42 |
| DMSO | 335 | 465 | 0.38 |
| Water | 310 | 430 | 0.12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
